molecular formula C23H16ClNO3S B11530767 4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11530767
M. Wt: 421.9 g/mol
InChI Key: VURDBTUYMIIZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that features a combination of aromatic rings, imine, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves a multi-step process. One common method includes the formation of the imine bond through the condensation of 4-methoxybenzaldehyde with an amine derivative. This is followed by esterification and subsequent chlorination to introduce the 3-chloro-1-benzothiophene-2-carboxylate moiety .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, while the aromatic rings may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate is unique due to the presence of the benzothiophene moiety, which imparts distinct electronic properties and potential biological activities. This differentiates it from other similar compounds that may lack this structural feature .

Properties

Molecular Formula

C23H16ClNO3S

Molecular Weight

421.9 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)iminomethyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C23H16ClNO3S/c1-27-17-12-8-16(9-13-17)25-14-15-6-10-18(11-7-15)28-23(26)22-21(24)19-4-2-3-5-20(19)29-22/h2-14H,1H3

InChI Key

VURDBTUYMIIZPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.